molecular formula C16H19N3O4 B2861661 N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 1170253-66-3

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2861661
CAS No.: 1170253-66-3
M. Wt: 317.345
InChI Key: OCORSKHASZMVOV-UHFFFAOYSA-N
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Description

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropane carboxamide group attached to the oxadiazole ring, which is further substituted with a 3,4-diethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Scientific Research Applications

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 3,4-diethoxyphenyl group: This step often involves the use of a suitable electrophilic aromatic substitution reaction.

    Attachment of the cyclopropane carboxamide group: This can be done through a coupling reaction, such as the use of a cyclopropane carboxylic acid derivative with an amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: This compound has methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.

    N-(5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: The presence of hydroxy groups can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

Properties

IUPAC Name

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-21-12-8-7-11(9-13(12)22-4-2)15-18-19-16(23-15)17-14(20)10-5-6-10/h7-10H,3-6H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCORSKHASZMVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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